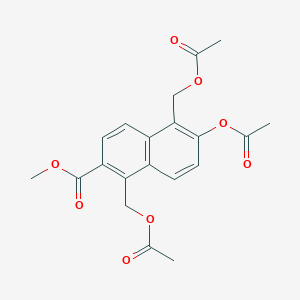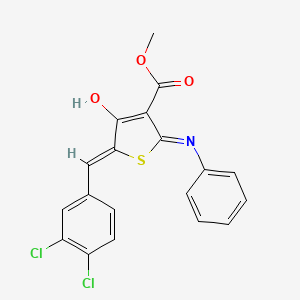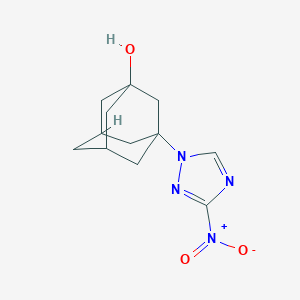
3-(3-Nitro-1,2,4-triazol-1-yl)adamantan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Nitro-1,2,4-triazol-1-yl)adamantan-1-ol is a compound that combines the structural features of adamantane and triazole Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while triazole is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitro-1,2,4-triazol-1-yl)adamantan-1-ol typically involves the reaction of 1-adamantanol with 3-nitro-1,2,4-triazole. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 1-adamantanol and 3-nitro-1,2,4-triazole.
Catalyst: A suitable acid or base catalyst.
Reaction Conditions: Controlled temperature and pressure to optimize yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The key steps include:
Raw Material Preparation: Sourcing and purifying 1-adamantanol and 3-nitro-1,2,4-triazole.
Reaction Setup: Using reactors designed for optimal mixing and temperature control.
Product Isolation: Purification of the final product through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitro-1,2,4-triazol-1-yl)adamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form more reactive species.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-(3-Nitro-1,2,4-triazol-1-yl)adamantan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or antiviral agent.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-energy compounds and polymers.
Mechanism of Action
The mechanism of action of 3-(3-Nitro-1,2,4-triazol-1-yl)adamantan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The triazole ring can interact with enzymes or receptors, modulating their activity. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
3-(3-Nitro-1,2,4-triazol-1-yl)adamantane: Lacks the hydroxyl group, affecting its reactivity and solubility.
1-(3-Nitro-1,2,4-triazol-1-yl)adamantan-2-ol: Differently substituted, leading to variations in chemical properties and applications.
3-(1,2,4-Triazol-1-yl)adamantan-1-ol:
Uniqueness
3-(3-Nitro-1,2,4-triazol-1-yl)adamantan-1-ol is unique due to the presence of both the nitro group and the hydroxyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-nitro-1,2,4-triazol-1-yl)adamantan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c17-12-4-8-1-9(5-12)3-11(2-8,6-12)15-7-13-10(14-15)16(18)19/h7-9,17H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPFSQCTHGMSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)N4C=NC(=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![METHYL (5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B6109159.png)
![2-(MORPHOLIN-4-YL)-5-(THIOPHEN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B6109167.png)
![N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-6-quinoxalinamine trifluoroacetate](/img/structure/B6109182.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B6109193.png)
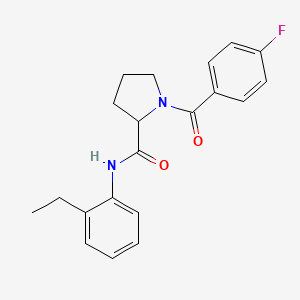
![2-amino-7-[(6-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6109213.png)
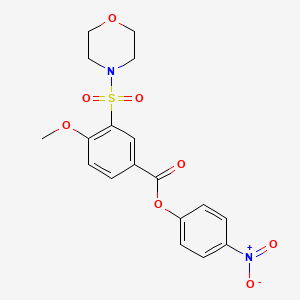
![3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6109225.png)
![7-[(3,4-Difluorophenyl)methyl]-2-[(3-hydroxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6109229.png)
![N-[1-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B6109237.png)
![(5Z)-5-[(4-ethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B6109255.png)
![ethyl 3-(4-fluorobenzyl)-1-[(8-fluoro-2-quinolinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6109260.png)
